(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide is a potent and selective inhibitor of Polo-like kinase 1 (Plk1). [ [] ] Plk1 is a serine/threonine kinase with critical roles in regulating the cell cycle, particularly during mitosis. [ [] [] [] ] This compound has been extensively studied for its antitumor activity and is considered a promising agent for cancer treatment. [ [] ] (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide exhibits strong antiproliferative activity against a wide range of human cancer cell lines. [ [] [] ]
The synthesis of GSK461364 involves several key steps. Initially, a hybridized quantitative structure-activity relationship (QSAR) model was utilized to design novel PLK1 inhibitors based on existing scaffolds. The synthesis typically includes the following methods:
Technical details regarding these reactions can be found in studies that outline the methodologies used for synthesizing various PLK1 inhibitors, including GSK461364 .
GSK461364 has a complex molecular structure characterized by specific functional groups that confer its activity as a PLK1 inhibitor. The molecular formula is C18H19N5O2S, with a molecular weight of approximately 373.44 g/mol.
The primary reaction mechanism of GSK461364 involves its binding to the ATP-binding site of PLK1, which inhibits the kinase's activity. This inhibition leads to several downstream effects:
The technical details of these reactions have been elucidated through biochemical assays and flow cytometry analyses that measure cell viability and apoptosis rates.
GSK461364 exerts its pharmacological effects primarily by inhibiting PLK1 activity, which is essential for proper cell cycle progression:
GSK461364 exhibits several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in biological systems and its formulation for therapeutic use.
GSK461364 has significant scientific applications, particularly in cancer research:
GSK461364 (GSK461364A) emerged from a structure-guided drug design campaign focused on targeting the ATP-binding pocket of Polo-like kinase 1 (PLK1), a serine/threonine kinase overexpressed in diverse malignancies. The compound features a thiophene amide scaffold engineered to occupy the deep hydrophobic groove adjacent to the ATP-binding site. Its design leveraged crystallographic data revealing that PLK1’s kinase domain contains a unique "gatekeeper" region (residues Leu130/Val129) and a conserved catalytic lysine (Lys82) critical for ATP coordination. GSK461364 competitively binds this site with a Ki of 2.2 nM, exploiting hydrogen bonding with Cys133 in the hinge region and hydrophobic interactions with Phe183 at the pocket base [1] [6] [8].
This rational approach prioritized selective inhibition of PLK1 over other kinases. Computational studies using the Fragment Molecular Orbital (FMO) method elucidated key binding determinants: electrostatic interactions with Asp194 and van der Waals contacts with Leu59 and Ala80 stabilize the adenine-mimicking core. The stereospecific (R)-1-(2-(trifluoromethyl)phenyl)ethoxy group projects into a subpocket lined with hydrophobic residues, enhancing binding affinity [6] [9].
Table 1: Key Binding Interactions of GSK461364 in PLK1
PLK1 Domain | Residues | Interaction Type | Role in Inhibition |
---|---|---|---|
ATP-binding site | Cys133 | Hydrogen bond | Stabilizes hinge region binding |
Hydrophobic pocket | Phe183, Leu59, Ala80 | Van der Waals | Anchors thiophene amide scaffold |
Specificity pocket | Val129, Leu130 ("gatekeeper") | Hydrophobic | Enhances selectivity over other kinases |
Allosteric region | Asp194 | Electrostatic | Coordinates ATP-mimetic moiety |
GSK461364 demonstrated exceptional selectivity during preclinical profiling, suppressing PLK1 activity at >390-fold lower concentrations than PLK2 and PLK3, and showing negligible inhibition of 48 other kinases at physiologically relevant doses [1] [9]. This selectivity translated to broad antiproliferative effects across 120+ cancer cell lines. Notably:
Table 2: Preclinical Antiproliferative Activity of GSK461364
Cancer Type | Cell Line/Model | Key Metric | Value | Reference |
---|---|---|---|---|
Neuroblastoma | SK-N-AS, IMR32 | GI₅₀ | <20 nM | [2] |
Osteosarcoma | U2OS, MG63 | IC₅₀ (pHisH3 induction) | 0.5–2 μM | [7] |
Glioblastoma | T98G, SF188 | Proliferation inhibition (300 nM) | >70% | [9] |
Breast cancer | MDA-MB-231 | IC₅₀ | 1 nM | [1] |
Multiple myeloma | MM1.S | IC₅₀ | 1 nM | [1] |
Lead optimization of GSK461364 focused on augmenting PLK1 affinity while minimizing off-target effects. Critical modifications included:
FMO-based computational analyses further guided optimization by quantifying residue-specific interaction energies. Key "hot spots" identified:
Table 3: Structural Modifications and Impact on GSK461364 Derivatives
Modification Site | Chemical Change | Effect on PLK1 Binding | Functional Outcome |
---|---|---|---|
Benzimidazole C6 | 4-methylpiperazinyl methyl | Enhanced solubility and cellular uptake | Maintained sub-nM Ki in proliferating cells |
Chiral center | (R)- vs. (S)-trifluoromethylphenethoxy | 5-fold higher affinity for (R)-isomer | Improved in vivo tumor growth delay |
Aniline region | 3-Bromobenzyl substitution | Dual PLK1/BRD4 inhibition (Ki < 9 nM) | Synergistic transcriptional and mitotic disruption |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7